N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyanophenyl group, and a phenylmorpholinoethyl moiety linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-cyanophenyl intermediate:
Synthesis of the 2-(2-phenylmorpholino)ethyl intermediate: This intermediate is prepared by reacting phenylmorpholine with an appropriate ethylating agent.
Coupling reaction: The final step involves the coupling of the two intermediates through an oxalamide linkage. This is typically achieved using oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical properties and potential applications compared to its urea and carbamate analogs. The presence of the oxalamide group can influence the compound’s stability, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-17-7-6-16(13-23)18(12-17)25-21(28)20(27)24-8-9-26-10-11-29-19(14-26)15-4-2-1-3-5-15/h1-7,12,19H,8-11,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELAEZHRCUWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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